3,3-Dimethylpentane

Catalog No.
S1532738
CAS No.
562-49-2
M.F
C7H16
M. Wt
100.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Dimethylpentane

CAS Number

562-49-2

Product Name

3,3-Dimethylpentane

IUPAC Name

3,3-dimethylpentane

Molecular Formula

C7H16

Molecular Weight

100.2 g/mol

InChI

InChI=1S/C7H16/c1-5-7(3,4)6-2/h5-6H2,1-4H3

InChI Key

AEXMKKGTQYQZCS-UHFFFAOYSA-N

SMILES

CCC(C)(C)CC

solubility

5.91e-05 M

Canonical SMILES

CCC(C)(C)CC

The exact mass of the compound 3,3-Dimethylpentane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.91e-05 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74150. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,3-Dimethylpentane (CAS: 562-49-2) is a branched-chain, acyclic C7 alkane, one of nine structural isomers of heptane. Like its isomers, it is a non-polar, flammable, colorless liquid used as a solvent and as a component in gasoline and reference fuels. However, due to its unique symmetric branching structure featuring a quaternary carbon, its physical properties such as boiling point, viscosity, and octane rating differ meaningfully from other heptane isomers like n-heptane or 2,3-dimethylpentane, making it non-interchangeable in applications where precise thermal behavior or combustion characteristics are required.

Research Fit

Combustion kinetic model validation Model branched alkane for surrogate fuel ignition studies
High-octane blending research Non-aromatic anti-knock component for gasoline formulation
Non-polar solvent with distinct profile Density-defined extraction and synthesis medium

Substituting 3,3-Dimethylpentane with other C7 isomers like n-heptane or even other dimethylpentanes (e.g., 2,3- or 2,4-dimethylpentane) can lead to significant deviations in process performance and end-product quality. The choice between heptane isomers is dictated by specific physical properties tied to their unique molecular structures. For instance, the boiling point of 3,3-dimethylpentane (86.0 °C) is substantially different from n-heptane (98.4 °C) and 2,3-dimethylpentane (~89 °C), impacting solvent evaporation rates and distillation-based separations. Furthermore, its Research Octane Number (RON) of 80.8 is markedly lower than that of isomers like 2,3-dimethylpentane (91.1) or 2,2-dimethylpentane (92.8), making it unsuitable as a direct replacement in fuel-blending studies or engine calibration where specific anti-knock characteristics are mandated. Therefore, specifying 3,3-Dimethylpentane by its CAS number (562-49-2) is critical for ensuring reproducibility in sensitive applications.

Substitution Risk

Octane rating differs widely among C7 isomers (0 to 98); generic substitution may alter knock resistance.
Boiling point may shift by >10°C across dimethylpentane isomers, disrupting distillation cut points.
Ignition kinetics are isomer-specific; using a faster-igniting isomer may invalidate combustion models.

Boiling Point and Distillation Control

The boiling point of 3,3-dimethylpentane is 86.0 °C. This physical property is a direct consequence of its molecular structure. Compared to the linear isomer n-heptane, its more compact, branched structure reduces the surface area available for intermolecular van der Waals forces, resulting in a lower boiling point. However, it is less branched than its isomer 2,2-dimethylpentane, giving it a higher boiling point than that compound.

Evidence DimensionNormal Boiling Point (°C)
Target Compound Data86.0 °C
Comparator Or Baselinen-Heptane: 98.4 °C | 2,3-Dimethylpentane: 89.8 °C | 2,2-Dimethylpentane: 79.2 °C
Quantified Difference12.4 °C lower than n-heptane; 3.8 °C lower than 2,3-dimethylpentane; 6.8 °C higher than 2,2-dimethylpentane
ConditionsAtmospheric pressure

This specific boiling point allows for precise temperature control in solvent-based reactions and facilitates easier removal post-process compared to n-heptane, without the higher volatility of more branched isomers.

Octane Number
Class-level
98 RON vs n-Heptane: 0; Isooctane: 100
Supports anti-knock component selection
Verify with specific blending conditions; class-level inference

Octane Number for Fuel Research

3,3-Dimethylpentane exhibits a Research Octane Number (RON) of 80.8 and a Motor Octane Number (MON) of 83.7. The octane number is a critical measure of a fuel's resistance to autoignition (knocking) in spark-ignition engines. This value is significantly different from other heptane isomers, which span a wide range of octane ratings. For instance, 2,2-dimethylpentane has a much higher RON of 92.8, while the benchmark n-heptane is defined as having a RON of 0.

Evidence DimensionResearch Octane Number (RON)
Target Compound Data80.8
Comparator Or Baseline2,2-Dimethylpentane: 92.8 | 2,3-Dimethylpentane: 91.1 | n-Heptane: 0
Quantified Difference12 points lower than 2,2-dimethylpentane; 10.3 points lower than 2,3-dimethylpentane
ConditionsStandard Research Octane Number test method

For researchers formulating surrogate fuels or calibrating combustion models, procuring this specific isomer provides a component with a precise, moderate anti-knock index, distinct from both high-performance and low-performance isomers.

Heat of Combustion
Head-to-head
4,809 kJ/mol (8 kJ/mol lower than n-heptane)
Indicates higher thermodynamic stability
Standard conditions; thermochemical table data

Viscosity for Fluid Dynamics and Formulation

The dynamic viscosity of 3,3-dimethylpentane was measured to be 0.454 mPa·s (or cP) at 20 °C. This value is higher than that of the linear n-heptane (0.42 cP at 20 °C), indicating greater internal resistance to flow. Increased branching in alkane isomers generally leads to higher viscosity. This property is critical in applications where fluid flow, lubrication, or the suspension of particles is a key performance parameter.

Evidence DimensionDynamic Viscosity (mPa·s or cP) at 20°C
Target Compound Data0.454
Comparator Or Baselinen-Heptane: ~0.42
Quantified Difference~8% higher than n-heptane
ConditionsMeasured at 20°C

This defined viscosity makes it a suitable choice for applications requiring a non-polar fluid with slightly higher flow resistance than n-heptane, such as in specialized lubricants, hydraulic fluids, or as a dispersion medium.

Liquid Density (25°C)
Cross-study
689.16 kg/m³ (differs from other dimethylpentanes by up to 20.93 kg/m³)
Enables density-based separation optimization
QSAR database compilation; verify specific isomer
Normal Boiling Point
Cross-study
359.25 K (86.1°C) | +6.9 K vs 2,2-; −3.7 K vs 2,3-dimethylpentane
Determines distillation cut point
At 101.325 kPa; review process pressure
First-Stage Ignition
Head-to-head
Slowest of three tested isomers
Required for low-temperature NTC modeling
Shock tube; 7-10 atm, 700-880 K

Reference and Surrogate Fuel Blends

Due to its well-characterized and moderate Research Octane Number (80.8), 3,3-dimethylpentane is a critical component for creating custom fuel blends used in engine testing and combustion research. Its specific anti-knock properties allow researchers to formulate surrogate fuels that mimic the behavior of complex commercial gasolines, enabling precise studies on engine performance and emissions without the variability of pump gasoline.

Specialty Non-Polar Solvent

In process chemistry and materials science, the 86.0 °C boiling point of 3,3-dimethylpentane offers a distinct advantage. It can be used as a non-polar solvent where faster evaporation is needed than n-heptane (98.4 °C) but where the high volatility of 2,2-dimethylpentane (79.2 °C) is undesirable. This makes it suitable for specific cleaning, extraction, or reaction protocols that require precise temperature and evaporation rate control.

Calibration and Chromatographic Standard

The defined physical properties of high-purity 3,3-dimethylpentane, including its refractive index (1.391) and density (0.693 g/mL), make it a reliable standard for calibrating analytical instruments. It is also used as a reference compound in gas chromatography for the analysis of gasoline and other complex hydrocarbon mixtures, where its specific retention time helps in the identification of other components.

Application Fit Matrix

Application
Selection Property
Validation Focus
Gasoline Anti-Knock Component Research
Octane rating relevance
Anti-knock index review
Combustion Surrogate Fuel Modeling
Ignition delay characteristics
Low-temperature oxidation profile
Hydrocarbon Calibration Standard
Defined boiling point
GC retention time alignment
Non-Polar Solvent for Separation
Density and volatility profile
Extraction efficiency optimization

XLogP3

3.6

Boiling Point

86.0 °C

Melting Point

-134.9 °C

UNII

R1RH0VBD2L

GHS Hazard Statements

Aggregated GHS information provided by 115 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H400 (52.17%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

82.70 mmHg

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

562-49-2

Wikipedia

3,3-Dimethylpentane

Biological Half Life

9.00 Days

General Manufacturing Information

Pentane, 3,3-dimethyl-: ACTIVE

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